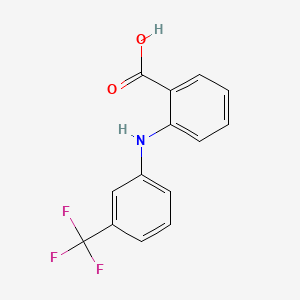

Flufenaminsäure

Übersicht

Beschreibung

Flufenaminsäure ist ein nichtsteroidales Antirheumatikum (NSAR) aus der Klasse der Anthranilsäurederivate (oder Fenamate). Es ist bekannt für seine analgetischen, entzündungshemmenden und fiebersenkenden Eigenschaften. This compound wird zur Linderung von Schmerzen im Zusammenhang mit Erkrankungen des Bewegungsapparates und der Gelenke verwendet und sowohl oral als auch topisch verabreicht .

Wissenschaftliche Forschungsanwendungen

Flufenamic acid has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on ion channels and cellular signaling pathways.

Medicine: Used to treat rheumatoid arthritis, osteoarthritis, and other inflammation-related diseases.

Industry: Used in the development of new pharmaceuticals and as a standard for analytical methods .

Wirkmechanismus

Target of Action

Flufenamic acid, an anthranilic acid derivative, is primarily known to target several proteins in the human body. Its primary targets include Prostaglandin G/H synthase 1 and 2 , Aldo-keto reductase family 1 member C3 , Androgen receptor , and Peroxisome proliferator-activated receptors alpha and gamma . These targets play crucial roles in inflammation, pain sensation, and various metabolic processes.

Mode of Action

Flufenamic acid acts as a cyclooxygenase (COX) inhibitor , preventing the formation of prostaglandins . It is known to bind to and reduce the activity of prostaglandin F synthase . Additionally, it has been reported to activate TRPC6 , a member of the transient receptor potential channel family involved in various physiological processes.

Biochemical Pathways

Flufenamic acid’s primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX enzymes, flufenamic acid reduces the production of these prostaglandins, thereby alleviating inflammation and pain .

Pharmacokinetics

Flufenamic acid is extensively protein-bound and is metabolized through hydroxylation and glucuronidation . It has an elimination half-life of approximately 3 hours . The drug is excreted through both urine (50%) and feces (36%) . These properties impact the bioavailability of flufenamic acid, influencing its therapeutic effects.

Result of Action

The inhibition of prostaglandin synthesis by flufenamic acid results in reduced inflammation, pain, and fever . At the cellular level, it can cause changes in cell morphology, including reductions in size and the release of cellular debris . It has also been found to improve survival and neurologic outcome after successful cardiopulmonary resuscitation in mice .

Action Environment

The action of flufenamic acid can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body. It is practically insoluble in water but soluble in ethanol, chloroform, and diethyl ether . Furthermore, its polymorphic forms, determined by different conformers, can influence its stability and bioavailability .

Biochemische Analyse

Biochemical Properties

Flufenamic acid is a non-steroidal anti-inflammatory agent that inhibits cyclooxygenase (COX), activates AMPK, and also modulates ion channels . It blocks chloride channels and L-type Ca2+ channels, and modulates non-selective cation channels (NSC), activating K+ channels .

Cellular Effects

Flufenamic acid has been proven effective in treating rheumatoid arthritis, osteoarthritis, and various inflammation-related diseases . It influences cell function by preventing the formation of prostaglandins .

Molecular Mechanism

Flufenamic acid exerts its effects at the molecular level by binding to and reducing the activity of prostaglandin F synthase and activating TRPC6 . It is also known to interact with the androgen receptor and peroxisome proliferator-activated receptors alpha and gamma .

Temporal Effects in Laboratory Settings

It is known that flufenamic acid is extensively protein-bound and undergoes hydroxylation and glucuronidation metabolism .

Dosage Effects in Animal Models

It is known that flufenamic acid is used to relieve pain associated with rheumatoid diseases .

Metabolic Pathways

Flufenamic acid is involved in the cyclooxygenase (COX) metabolic pathway . It inhibits COX, preventing the formation of prostaglandins .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Flufenaminsäure beinhaltet typischerweise die Ullmann-Reaktion, eine Kupplungsreaktion von Diaryl- und halogenierten aromatischen Kohlenwasserstoffen. Der Prozess umfasst die folgenden Schritte:

Herstellung der Reaktionsmischung: Pressen von Dimethylformamid (DMF), o-Chlorbenzoesäure und Soda in einen Reaktionstank und Rühren, um eine erste Mischung zu erhalten.

Erhitzen und Dehydratisieren: Erhitzen der ersten Mischung und Pressen von Toluol, gefolgt von Erhitzen und Dehydratisieren.

Zugabe von Reagenzien: Zugabe von m-Aminobenzotrifluorid, Kupferpulver und Kupfer(I)-chlorid in den Reaktionstank, Rühren, um eine zweite Mischung zu erhalten, und Erhitzen und Dehydratisieren der zweiten Mischung.

Destillation: Destillation von Toluol nach der Dehydratisierung und Zugabe von Wasser zur Wasserdampfdestillation.

Rückfluss und Destillation: Rückfluss und Destillation des m-Aminotrifluortoluols nach Beendigung der Wasserdampfdestillation.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Herstellung von this compound die Verwendung eines hocheffizienten Ullmann-Reaktions-Verbundkatalysatorsystems, das Kupferpulver und Kupfer(I)-chlorid umfasst. Diese Methode bietet milde Reaktionsbedingungen, Kompatibilität mit aktiven funktionellen Gruppen, verbesserte Reaktionsausbeute, verkürzte Reaktionszeit und reduzierten Energieverbrauch .

Analyse Chemischer Reaktionen

Reaktionstypen

Flufenaminsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff.

Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).

Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter aromatischer Verbindungen führen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Ionenkanäle und zelluläre Signalwege.

Medizin: Wird zur Behandlung von rheumatoider Arthritis, Osteoarthritis und anderen entzündungsbedingten Erkrankungen eingesetzt.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Standard für analytische Methoden verwendet .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Synthese und Freisetzung von Prostaglandinen an der Verletzungsstelle hemmt. Prostaglandine sind für die Entstehung von Druckempfindlichkeit verantwortlich und verstärken die Wirkung anderer Analgetika. This compound hemmt calciumabhängige Chloridkanäle (CaCCs) und erhöht die Ströme durch TRPC6-Kanäle, während es Ströme durch TRPC3- und TRPC7-Kanäle hemmt . Diese Hemmung reduziert Entzündungen, Schmerzen und Fieber .

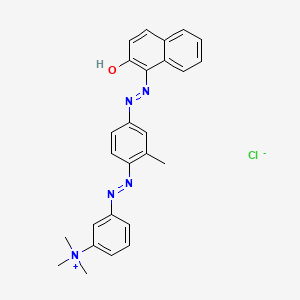

Vergleich Mit ähnlichen Verbindungen

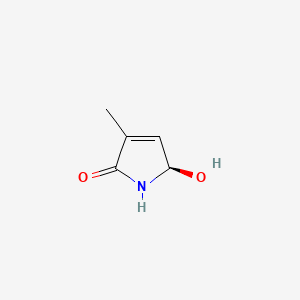

Flufenaminsäure wird mit anderen Fenamaten verglichen, wie zum Beispiel:

- Mefenaminsäure

- Meclofenaminsäure

- Fusidinsäure

Einzigartigkeit

This compound zeichnet sich durch seine einzigartige chemische Struktur aus, die eine Trifluormethylgruppe umfasst. Diese Gruppe verbessert häufig die Pharmakokinetik und Bioverfügbarkeit von Arzneimitteln. Darüber hinaus weist this compound mehrere polymorphe Formen auf, was es unter anderen niedermolekularen Arzneimitteln einzigartig macht .

Ähnliche Verbindungen

- Mefenaminsäure : Ein weiteres Fenamat mit ähnlichen entzündungshemmenden Eigenschaften.

- Meclofenaminsäure : Bekannt für seine starke entzündungshemmende Wirkung.

- Fusidinsäure : Wurde als Inhibitor der SARS-CoV-2-Replikation identifiziert, ähnlich wie this compound .

Die einzigartigen Eigenschaften und die breite Palette von Anwendungen von this compound machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Medizin.

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZBJOKDYZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023063 | |

| Record name | Flufenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855855 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Flufenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

530-78-9 | |

| Record name | Flufenamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenamic acid [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flufenamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | flufenamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | flufenamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flufenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flufenamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60GCX7Y6BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

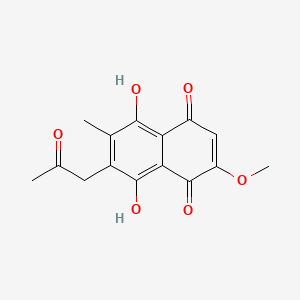

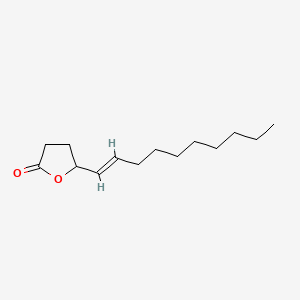

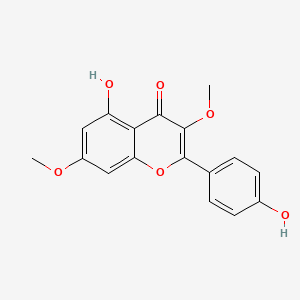

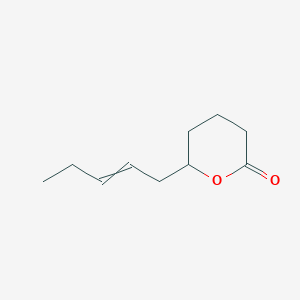

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)